molecular formula C19H23N5O2S B2987520 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide CAS No. 1170166-72-9

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide

Cat. No. B2987520
M. Wt: 385.49
InChI Key: MWZHYZPEONWXCY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can give clues about the compound’s structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves analyzing the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Insecticidal and Antibacterial Potential

Research has revealed that compounds structurally related to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide exhibit significant biological activities. For instance, a study by Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole derivatives and evaluated them for insecticidal and antimicrobial properties. These compounds were found to exhibit notable activity against Pseudococcidae insects and several microorganisms, highlighting their potential in the development of new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Anticancer Activity

Another dimension of scientific research applications of compounds similar to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide is in the development of anticancer therapies. Abdellatif et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated them for their anticancer activity. These derivatives demonstrated potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying significant inhibitory concentration levels. This suggests that modifications of the core structure could lead to effective anticancer agents (Abdellatif et al., 2014).

Reaction Mechanism Studies

The study of reaction mechanisms involving compounds akin to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide has also been a subject of research. Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement. This study provides insights into the complex chemical behaviors of such compounds, potentially guiding the synthesis of new pharmaceuticals (Ledenyova et al., 2018).

Safety And Hazards

This would involve looking at the compound’s toxicity, potential hazards, and safety precautions that need to be taken when handling it.


Future Directions

This would involve looking at potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.


properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-5-13(6-2)18(26)21-16-10-14(15-8-7-9-27-15)23-24(16)19-20-12(4)11(3)17(25)22-19/h7-10,13H,5-6H2,1-4H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZHYZPEONWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=C(C(=O)N2)C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide

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